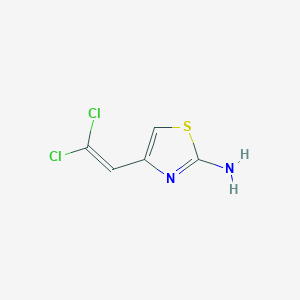

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

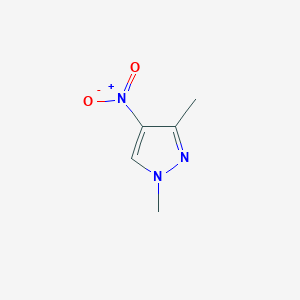

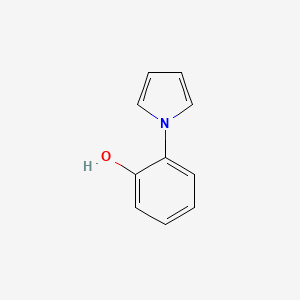

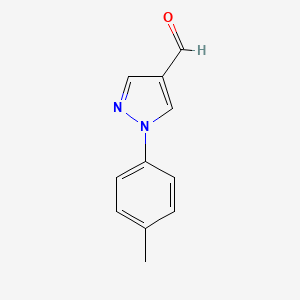

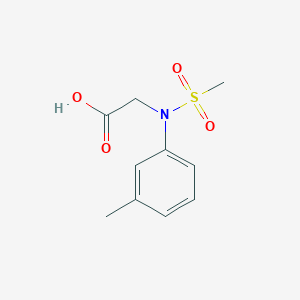

The compound “4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The 2,2-dichloroethenyl group is a type of vinyl group, which is a derivative of ethene, the simplest alkene .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring and the 2,2-dichloroethenyl group. The presence of the nitrogen in the ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis

As a thiazole derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The 2,2-dichloroethenyl group might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Thiazoles are generally stable compounds, but the 2,2-dichloroethenyl group might make the compound more reactive .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

One notable application of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine and related compounds is in the synthesis of diverse organic compounds. For instance, the cyclocondensation of 1-tosyl-2,2-dichloroethenyl isothiocyanate with various nucleophiles facilitates the formation of functionally substituted 1,3-thiazole derivatives. This method has enabled the preparation of previously unknown 3-functionally substituted 1,3-thiazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Babii, Zyabrev, & Drach, 2002).

Antimicrobial and Antifungal Activities

Derivatives of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine exhibit significant antimicrobial and antifungal properties. Studies have demonstrated the synthesis of azetidinone and thiazolidinones derivatives showing considerable activity against fungal strains (Patel & Mehta, 2006). Another study focusing on the synthesis of novel azetidinone and thiazolidinones derivatives highlighted their efficacy against bacterial stains, further underlining the potential of these compounds in developing new antimicrobial agents (Patel & Mehta, 2006).

Corrosion Inhibition

The corrosion inhibition properties of thiazole and thiadiazole derivatives on iron metal have been assessed through density functional theory (DFT) calculations and molecular dynamics simulations. These studies suggest that such compounds could offer effective solutions for protecting metals against corrosion, which is critical in various industrial applications (Kaya et al., 2016).

Crystal Structure and Physical Properties Analysis

Research has also been conducted on the crystal structure and physical parameters of novel compounds involving 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine derivatives. For instance, studies involving N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine have utilized FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis for characterization. Such research offers insights into the molecular structures and potential applications of these compounds in various fields (GayathriB. et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBCVLGZJGWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352053 |

Source

|

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine | |

CAS RN |

73040-47-8 |

Source

|

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.